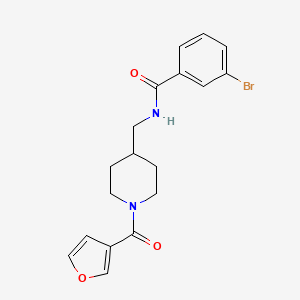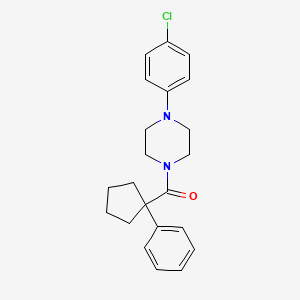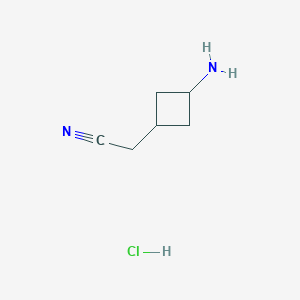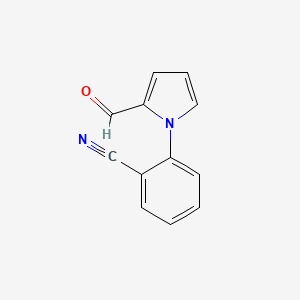
3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H19BrN2O3 and its molecular weight is 391.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Preparation and Structural Analysis : Research efforts have focused on the synthesis of benzamide derivatives, including complex processes involving elimination, reduction, and bromination reactions. These studies often aim at creating novel compounds with potential as non-peptide CCR5 antagonists or other biological targets. For instance, H. Bi (2014) and Cheng De-ju (2014) described the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds, emphasizing their structural characterization through NMR, MS, and other analytical techniques (H. Bi, 2014), (Cheng De-ju, 2014).
Bioactivity Studies : Some research has also ventured into bioactivity studies of synthesized benzamide derivatives. For example, investigations on novel dicationic imidazo[1,2-a]pyridines and their potential as antiprotozoal agents highlight the biological relevance of such chemical endeavors. The research by Mohamed A. Ismail et al. (2004) demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing towards the therapeutic potential of these compounds (Mohamed A. Ismail et al., 2004).
Metal Complex Studies : The interaction of benzamides with metals has been another area of focus, exploring the formation of complexes with copper and cobalt. Research by E. Khatiwora et al. (2013) into novel benzamides and their metal complexes shed light on their structural features and potential for antibacterial activity, further broadening the scope of scientific inquiry into benzamide derivatives (E. Khatiwora et al., 2013).
作用機序
Target of Action
Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds participate in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
The involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions suggests that this compound could potentially contribute to the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical groups.
特性
IUPAC Name |
3-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-3-1-2-14(10-16)17(22)20-11-13-4-7-21(8-5-13)18(23)15-6-9-24-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUUNVQVRNWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)

![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)
![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)
